methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride
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Overview
Description
methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride is a chemical compound known for its unique structure and properties. It contains a pyrazole ring substituted with a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
The synthesis of methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and esterification: The amino group is introduced through nucleophilic substitution reactions, followed by esterification to form the methyl ester.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Major products formed from these reactions include nitro derivatives, amines, substituted pyrazoles, and carboxylic acids.
Scientific Research Applications
methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Chemical Research: The compound is used as a model system to study the effects of trifluoromethyl substitution on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
methyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride: Similar in structure but with different substitution patterns on the pyrazole ring.
®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride: Contains a trifluorophenyl group instead of a trifluoromethyl group.
4-Methyl-3-(trifluoromethyl)aniline: A simpler structure with a trifluoromethyl group on an aniline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2.ClH/c1-17-8(16)5(2-3-13)6-4-14-15-7(6)9(10,11)12;/h4-5H,2-3,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFLZCUNDTAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)C1=C(NN=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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